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Compound of Interest

4-chloro-2-fluoro-N-(2-
Compound Name:

methoxyethyl)aniline
CAS No.: 1250248-72-6

Cat. No.: B2830835

Get Quote

Executive Summary

4-chloro-2-fluoro-N-(2-methoxyethyl)aniline is a functionalized aniline derivative often
utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and
specialized agrochemicals. Its physicochemical behavior is dominated by the interplay between
the electron-deficient aromatic ring and the solubilizing

-alkoxyalkyl tail.

¢ Core Characteristic: Weak base with low pKa.
» Predicted pKa (Conjugate Acid):2.1 — 2.6.

e Physiological State: Predominantly neutral (un-ionized) at physiological pH (7.4), facilitating
membrane permeability but challenging aqueous solubility without salt formation.

Structural Analysis & Theoretical pKa Derivation
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To understand the acidity of this compound, we must analyze the electronic contributions of its
substituents using Hammett Linear Free Energy Relationships (LFER).

Electronic Effects

The basicity of the aniline nitrogen is modulated by three distinct vectors:

e Ortho-Fluorine (-l Effect): The fluorine atom at the 2-position exerts a strong inductive
electron-withdrawing effect, significantly reducing the electron density on the nitrogen lone
pair. This is the dominant factor lowering the pKa.

o Para-Chlorine (-1 / +R Effect): Chlorine at the 4-position is inductively withdrawing but weakly
resonance donating. The net effect is electron-withdrawing, further stabilizing the free base
over the conjugate acid.

e N-(2-methoxyethyl) Tail:
o Alkylation: Generally increases basicity (+0.5 pKa units) via hyperconjugation.
o Ether Oxygen: The oxygen at the

-position exerts a withdrawing inductive effect (-1), dampening the basicity gain from
alkylation.

Quantitative Prediction (Hammett Equation)

Using the base pKa of aniline (4.6) and established substituent constants (

), we derive the theoretical range.
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Substituent Position Electronic Effect

pKa (Approx)
None (Aniline) - Reference 4.6
N-Ethyl Amine Inductive Donor +0.5
_Methoxy Sidechain Inductive Withdrawal -0.7
4-Chloro Para Withdrawing -0.6
2-Fluoro Ortho Strong Withdrawal -1.5
NET RESULT ~2.3

Note: The experimental pKa of the analogue 3-chloro-N-(2-methoxyethyl)aniline is reported as
3.[1]57. Moving the chlorine to the para-position (less withdrawing) and adding the ortho-
fluorine (strongly withdrawing) confirms the predicted range of 2.1 — 2.6.

Structural Visualization

The following diagram illustrates the competing electronic effects determining the pKa.
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Caption: Electronic vectors influencing the basicity of the aniline nitrogen. Red arrow indicates
the dominant deactivating effect of the ortho-fluorine.
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Experimental Determination Protocol

Given the predicted pKa is < 3.0 and the compound is lipophilic (LogP ~ 2.5), standard
potentiometric titration is prone to error (glass electrode insensitivity in acidic media). The
Spectrophotometric Titration (D-PAS) method is the gold standard for this profile.

Principle

We monitor the UV-Vis absorbance shift of the chromophore (aniline ring) as it transitions from
the protonated (cationic) state to the neutral state. The conjugation of the lone pair with the
aromatic ring changes significantly upon deprotonation, causing a bathochromic shift.

Reagents & Equipment|[2]

e Instrument: UV-Vis Spectrophotometer (Double beam preferred).
e Solvent: Water with 0.1% Methanol (co-solvent if solubility is < 10 uM).
o Buffers: Citrate-Phosphate buffer series (pH 1.0 to 5.0).

e Stock Solution: 10 mM compound in DMSO.

Step-by-Step Workflow

e Preparation: Dilute Stock Solution into buffers to a final concentration of 50 uM. Ensure < 1%
DMSO in final volume.

e Scanning: Record UV spectra (220-350 nm) for each pH point.

 |sosbestic Check: Verify presence of isosbestic points (crossing points), confirming a two-
state equilibrium without degradation.

o Calculation: Plot Absorbance (

of neutral form) vs. pH. Fit to the Henderson-Hasselbalch equation:

Workflow Diagram
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Caption: Decision tree for Spectrophotometric pKa determination of weak bases.

Synthesis & Purity Verification

To ensure accurate pKa profiling, the material must be free of the parent aniline (4-chloro-2-
fluoroaniline), which has a different pKa (~2.5) and could skew results.

Synthetic Route
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The most reliable route for high-purity synthesis is the nucleophilic substitution of the parent
aniline with 1-bromo-2-methoxyethane.

» Reagents: 4-chloro-2-fluoroaniline (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq),

(2.0 eq).

e Solvent: DMF (Dimethylformamide), 80°C, 12 hours.

 Purification: Column chromatography (Hexane/EtOAc) is critical to remove the N,N-

dialkylated byproduct.

yuality C | Criter

Test Acceptance Criterion Reason

Minor aniline impurities shift

HPLC Purity > 98.5% (254 nm)
apparent pKa.
Integration of N-H (broad Confirms mono-alkylation
1H-NMR . _
singlet) (secondary amine).
Verifies mass (Cl isotope
LC-MS [M+H]+ = 204.05

pattern 3:1).

Implications for Drug Development|[3]
Solubility & Formulation

With a pKa of ~2.4, this compound behaves as a neutral lipophile in the small intestine (pH 6.5)
and blood (pH 7.4).

» Oral Bioavailability: Permeability will be high (passive diffusion), but solubility will be the rate-

limiting step.

o Salt Selection: Standard salts (HCI, Mesylate) may be unstable due to the weak basicity. The
salt may disproportionate (revert to free base) in solid dosage forms if exposed to humidity.
Strong acids (Sulfuric, p-Toluenesulfonic) are required to form stable salts.

Medicinal Chemistry Utility
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The N-(2-methoxyethyl) motif is a strategic "solubilizing tail.” While it lowers pKa (reducing
lysosomal trapping compared to basic amines), the ether oxygen provides a hydrogen bond
acceptor, improving water solubility without introducing a charge. This is a common tactic in
designing Kinase Inhibitors (e.g., modifying the solvent-front region of the binding pocket).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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